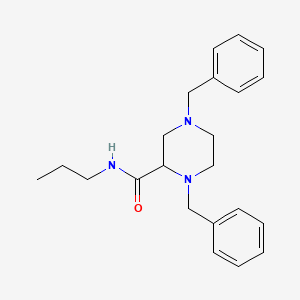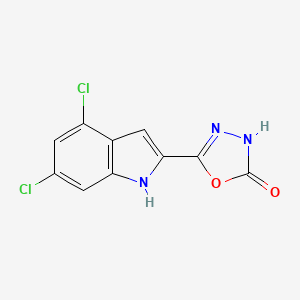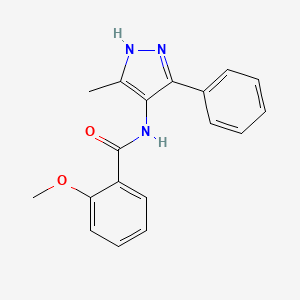![molecular formula C9H7F5O B12593674 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene CAS No. 646041-17-0](/img/structure/B12593674.png)
1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene: is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a methoxyethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene typically involves the introduction of fluorine atoms onto a benzene ring followed by the addition of a methoxyethyl group. One common method is the direct fluorination of benzene derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The methoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure safety and efficiency, given the hazardous nature of fluorine. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea under basic conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Oxidized products such as aldehydes and carboxylic acids.
- Reduced products including partially hydrogenated benzene rings.
Applications De Recherche Scientifique
Chemistry: 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, fluorinated compounds are often used as probes or tracers due to their ability to interact with biological molecules in unique ways. This compound can be used to study enzyme mechanisms or protein-ligand interactions.
Medicine: Fluorinated aromatic compounds are of interest in medicinal chemistry for the development of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of advanced materials such as fluorinated polymers or coatings. Its chemical stability and resistance to degradation make it suitable for use in harsh environments.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The electron-withdrawing fluorine atoms make the benzene ring less reactive towards electrophiles, allowing selective substitution reactions.
Hydrogen Bonding: The methoxyethyl group can participate in hydrogen bonding with other molecules, influencing the compound’s reactivity and interactions.
Van der Waals Interactions: The fluorine atoms can engage in van der Waals interactions, affecting the compound’s physical properties and behavior in different environments.
Comparaison Avec Des Composés Similaires
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 1,2,3,4,5-Pentafluoro-6-iodobenzene
- 1,2,3,4,5-Pentafluoro-6-bromobenzene
Comparison: 1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties compared to other similar compounds. The methoxyethyl group can influence the compound’s solubility, reactivity, and interactions with other molecules. In contrast, compounds with trifluoromethoxy or trifluoromethyl groups may exhibit different reactivity patterns and physical properties due to the presence of additional fluorine atoms.
Propriétés
Numéro CAS |
646041-17-0 |
|---|---|
Formule moléculaire |
C9H7F5O |
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[(1S)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H7F5O/c1-3(15-2)4-5(10)7(12)9(14)8(13)6(4)11/h3H,1-2H3/t3-/m0/s1 |
Clé InChI |
VBBLFSLCTOINHK-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)OC |
SMILES canonique |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)





![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)



